molecular formula C21H26N2O2 B255588 1-Benzyl-4-(2-propoxybenzoyl)piperazine

1-Benzyl-4-(2-propoxybenzoyl)piperazine

Cat. No.: B255588
M. Wt: 338.4 g/mol
InChI Key: FZNZKCDOSVEKRU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-propoxybenzoyl)piperazine is a piperazine derivative characterized by a benzyl group at the 1-position and a 2-propoxybenzoyl moiety at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological activities, including receptor antagonism, enzyme inhibition, and neurochemical modulation.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(2-propoxyphenyl)methanone

InChI

InChI=1S/C21H26N2O2/c1-2-16-25-20-11-7-6-10-19(20)21(24)23-14-12-22(13-15-23)17-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3

InChI Key

FZNZKCDOSVEKRU-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

Table 1: Key Structural Features and Properties of Selected Piperazine Derivatives
Compound Name Substituent(s) Melting Point (°C) Key Physicochemical/Biological Properties Reference
1-Benzyl-4-(2-propoxybenzoyl)piperazine 2-propoxybenzoyl Not reported Predicted higher lipophilicity due to propoxy group; electron-donating effects on benzoyl ring N/A
1-Benzyl-4-(4-chlorobenzoyl)piperazine (1g) 4-chlorobenzoyl 98–100 86% synthesis yield; moderate solubility in organic solvents
1-Benzyl-4-(3-methylphenyl)piperazine 3-methylphenyl Not reported Simpler structure; potential steric hindrance at 3-position
1-Benzyl-4-(3-phenylpropyl)piperazine 3-phenylpropyl Not reported High lipophilicity; affinity for sigma receptors (Sig-1R: 0.5 nM)
PS17 (1-Benzyl-4-(2'-methyl-6-nitro-biphenyl)piperazine) 2'-methyl-6-nitro-biphenyl Not reported Neurokinin receptor antagonism; nitro group enhances electron-withdrawing effects
p-MPPI (5-HT1A antagonist) 4-iodobenzamido, methoxyphenyl Not reported Competitive 5-HT1A antagonism (ID50: 5 mg/kg); no partial agonist activity
1-Benzyl-4-(furan-2-carbonyl)piperazine Furan-2-carbonyl Not reported Heteroaromatic substituent; reduced aromaticity compared to benzoyl
Key Observations:
  • Substituent Effects :

    • Electron-Donating vs. Electron-Withdrawing Groups : The 2-propoxy group in the target compound donates electrons via its oxygen atom, increasing the benzoyl ring’s electron density. This contrasts with 4-chloro (electron-withdrawing, ) or nitro (strong electron-withdrawing, ) substituents in analogs. Such differences influence binding to receptors or enzymes where charge interactions are critical.
    • Lipophilicity : The propoxy chain likely enhances lipophilicity compared to chloro (logP ~2.5–3.0 for 1g ) or polar groups like sulfonamide (). This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Synthetic Routes :

    • Analogous to 1g (86% yield via benzoic acid and benzylpiperazine condensation ), the target compound could be synthesized via 2-propoxybenzoic acid and 1-benzylpiperazine under similar conditions.

Contradictions and Limitations

  • Receptor Affinity vs. Substituent Size : While bulkier groups (e.g., 3-phenylpropyl in ) enhance sigma receptor binding, excessive steric hindrance from the 2-propoxybenzoyl group might reduce affinity for compact binding pockets.
  • Synthetic Feasibility : ’s high-yield synthesis of 1g suggests scalability for the target compound, but the propoxy group’s introduction may require optimized reaction conditions to avoid side reactions.

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